2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-

Chiral resolution Enantiomeric excess Specific rotation

The (4R)-configured 2-(4-methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one (CAS 914389-40-5, MF: C13H16N2O2, MW: 232.28 g/mol) is an enantiopure spirocyclic β-lactam featuring a pyrrolidine-derived spiro junction at C4. This compound belongs to a class of conformationally constrained scaffolds designed to nucleate β-turn secondary structures in peptide mimetics.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B12602901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CC3(C2=O)CCCN3
InChIInChI=1S/C13H16N2O2/c1-17-11-5-3-10(4-6-11)15-9-13(12(15)16)7-2-8-14-13/h3-6,14H,2,7-9H2,1H3/t13-/m1/s1
InChIKeyUCKDFFJYLLLAAJ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-: Chiral Spirocyclic β-Lactam Scaffold for Peptidomimetic Design


The (4R)-configured 2-(4-methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one (CAS 914389-40-5, MF: C13H16N2O2, MW: 232.28 g/mol) is an enantiopure spirocyclic β-lactam featuring a pyrrolidine-derived spiro junction at C4 [1]. This compound belongs to a class of conformationally constrained scaffolds designed to nucleate β-turn secondary structures in peptide mimetics. First reported as the (−)-3 enantiomer in a foundational study by Macías et al. (J. Org. Chem. 2006, 71, 7721–7730), this scaffold is a direct synthetic precursor to optically active analogues of the neuropeptide melanostatin (MIF-1), a positive allosteric modulator of dopamine D2 receptors [1]. The strained β-lactam ring combined with the spiro-fused pyrrolidine system provides a rigid framework that pre-organizes the molecule into a type II β-turn conformation—a critical structural motif for biological recognition [1][2].

Why Racemic or Alternative Spiro β-Lactam Scaffolds Cannot Substitute for (4R)-2-(4-Methoxyphenyl)-2,5-Diazaspiro[3.4]octan-1-one


Generic substitution with the racemic mixture (CAS 914389-37-0) or the (4S)-enantiomer (CAS 914389-38-1) is not viable when stereochemical integrity at the C4 spiro center determines downstream biological target recognition. The (4R) configuration was explicitly established as the required absolute stereochemistry for constructing melanostatin peptidomimetics that adopt the correct type II β-turn conformation for dopamine D2 receptor modulation [1]. Beyond stereochemistry, computational studies at the Becke3LYP/6-31+G* level demonstrate that the pyrrolidine-based spiro system (scaffold 7, the core of this compound) is energetically and geometrically superior to tetrahydrofuran-derived (scaffold 5) and cyclopropane-derived (scaffold 6) alternatives for β-turn nucleation, with the shortest intramolecular H-bond length and the most favorable syn-conformation energy [1]. Simply interchanging with a scaffold that lacks the precise ring-size combination, substitution pattern, or defined (R)-configuration would compromise the conformational pre-organization essential for biological activity.

Quantitative Differentiation Evidence: (4R)-2-(4-Methoxyphenyl)-2,5-Diazaspiro[3.4]octan-1-one vs. Comparators


Enantiomeric Purity: (4R) vs. (4S) Enantiomer and Racemic Mixture

The (4R)-enantiomer (−)-3 was obtained with an enantiomeric excess (ee) > 99% and a specific rotation [α]D of −11.4 (c 1.0, CHCl3), resolved via diastereomeric salt formation with L- or D-Boc-phenylalanine. In direct comparison, the (4S)-enantiomer (+)-3 was isolated with a lower enantiomeric purity of ee = 97% and [α]D of +11.2 (c 1.0, CHCl3) [1]. The racemic mixture (±)-3, obtained in 98% yield as a white solid (mp 78–80 °C), lacks the stereochemical definition required for asymmetric peptidomimetic synthesis [1]. The 3% difference in ee between enantiomers represents a meaningful purity advantage for the (4R) form, translating to lower contamination by the opposite enantiomer when used as a chiral building block.

Chiral resolution Enantiomeric excess Specific rotation Peptidomimetic synthesis

Intramolecular Hydrogen Bond Strength: Pyrrolidine Spiro System vs. Tetrahydrofuran, Cyclopropane, and Piperidine Scaffolds

At the Becke3LYP/6-31+G* level of theory, the pyrrolidine-derived spiro β-lactam scaffold 7 (the core of the target compound) exhibits the shortest intramolecular hydrogen bond d(C=O···HN) of 2.014 Å among all evaluated spiro systems—approaching the ideal type II β-turn value of 2.030 Å [1]. In contrast, the tetrahydrofuran-derived scaffold 5 shows a significantly longer H-bond of 2.346 Å, the cyclopropane-derived scaffold 6 shows 2.067 Å, and the piperidine-derived scaffold 8 shows 2.019 Å [1]. The energetic preference for the β-turn-forming syn conformation (ΔE anti–syn) is highest for scaffold 7 at 4.7 kcal/mol, compared to 2.3 kcal/mol for scaffold 5, 4.6 kcal/mol for scaffold 6, and 2.1 kcal/mol for scaffold 8, indicating scaffold 7 has the strongest thermodynamic driving force to adopt the bioactive conformation [1].

β-turn mimetic Conformational analysis DFT calculation Hydrogen bonding

Dihedral Angle Fidelity to Ideal Type II β-Turn: Pyrrolidine vs. Tetrahydrofuran and Cyclopropane Scaffolds

The dihedral angles φi+1 and ψi+1 of the pyrrolidine spiro scaffold 7-syn (−38.3°, 123.0°) more closely approach the ideal type II β-turn values (−60°, 120°) compared to both the tetrahydrofuran scaffold 5-syn (−3.6°, 127.9°) and the cyclopropane scaffold 6-syn (−50.6°, 123.6°) [1]. The φi+1 value of scaffold 5 (−3.6°) deviates by 56.4° from the ideal −60°, essentially failing to adopt a proper β-turn geometry, whereas scaffold 7 deviates by only 21.7° [1]. This geometric fidelity is essential because the dihedral angles define the spatial orientation of peptide backbone hydrogen bond donors and acceptors, directly determining recognition by biological targets such as the dopamine D2 receptor.

β-turn conformation Torsional angles Peptide secondary structure Molecular modeling

Solution-Phase β-Turn Conformation Confirmed by NMR for Melanostatin Peptidomimetic Derived from (4R)-Scaffold

The melanostatin analogue (−)-19, synthesized from the (4R)-configured β-lactam (−)-3, exhibited a 1H NMR chemical shift for the NHa amide proton at δ 8.73–8.80 ppm in CDCl3—a value characteristic of a strongly hydrogen-bonded NH proton, consistent with β-turn conformation in solution [1]. 2D NOESY experiments provided direct through-space correlations that confirmed the spatial proximity of the turn-stabilizing residues, corroborating the type II β-turn assignment predicted by the computational studies [1]. This experimental confirmation bridges the theoretical predictions with solution behavior, validating the (4R) scaffold's practical utility as a β-turn nucleator in contrast to scaffolds for which only computational predictions exist without solution-phase corroboration.

NMR conformational analysis Peptidomimetic Melanostatin analogue Type II β-turn

Synthetic Yield and Scalability of Enantiopure (4R)-β-Lactam from Racemic Precursor

The (4R)-enantiomer (−)-3 was obtained in 92% yield from its diastereomeric salt 14 following resolution of racemic (±)-3 with D-Boc-phenylalanine (32% salt crystallization yield), while the (4S)-enantiomer (+)-3 was obtained in 90% yield from salt 13 (34% crystallization yield) [1]. The racemic precursor (±)-3 itself was synthesized in 98% yield from N-Cbz-β-lactam 9b via hydrogenolytic Cbz removal [1]. The overall sequence from commercially accessible proline derivatives to enantiopure (4R)-β-lactam proceeds via the Staudinger [2+2] ketene–imine cycloaddition (yields 25–59% for the N-PMP spiro β-lactam 9b) followed by Cbz deprotection and chiral resolution, establishing a reproducible synthetic route with full characterization at each step [1].

Chiral resolution efficiency Process chemistry Spiro β-lactam synthesis

High-Impact Application Scenarios for (4R)-2-(4-Methoxyphenyl)-2,5-Diazaspiro[3.4]octan-1-one Based on Quantitative Evidence


Enantiopure Melanostatin (MIF-1) Peptidomimetic Synthesis for Dopamine D2 Receptor Modulation

The (4R) absolute configuration at the spiro C4 center is stereochemically required for constructing melanostatin peptidomimetics that adopt the type II β-turn conformation recognized by dopamine D2 receptors. The Macías et al. study demonstrated the complete synthetic route from (−)-3 (the (4R)-β-lactam) to the fully elaborated peptidomimetic (−)-20, a melanostatin analogue, via sequential coupling of L-Boc-proline and O-benzylglycine [1]. The NMR-confirmed β-turn conformation of intermediate (−)-19 (NHa δ 8.73–8.80 ppm in CDCl3) validates the scaffold's ability to pre-organize the peptide backbone for receptor recognition [1]. Using the (4S)-enantiomer or racemic material would produce peptidomimetics with incorrect or mixed stereochemistry, likely abolishing or attenuating D2 receptor modulation activity given the well-established stereochemical sensitivity of GPCR-ligand interactions.

Chiral Building Block for Oligo-β-Peptide Synthesis via Nucleophilic Ring-Opening

The (4R)-β-lactam (−)-3 serves as a strained electrophilic building block for nucleophilic ring-opening reactions, enabling the synthesis of enantiopure β-amino acid derivatives and oligo-β-peptides. Macías et al. demonstrated this by synthesizing a homo-tetra-β-peptide, establishing the scaffold's utility beyond simple dipeptide mimetics [1]. The combination of high enantiopurity (ee > 99%) and the predictable stereochemical outcome of β-lactam ring-opening (retention or inversion depending on conditions) makes this compound a reliable chiral pool starting material for constructing β-peptide foldamers with defined helical secondary structures [1]. The pyrrolidine ring embedded in the product provides additional functionality (a secondary amine) for further derivatization, a feature absent in simpler monocyclic β-lactam building blocks.

Conformationally Constrained Pharmacophore for Structure-Activity Relationship (SAR) Studies of β-Turn-Dependent Biological Targets

The pyrrolidine-based spiro scaffold 7, embodied in this compound, is computationally validated as the optimal β-turn nucleator among the four spiro systems (5–8) evaluated by Macías et al., with the shortest H-bond (2.014 Å vs. 2.346 Å for the tetrahydrofuran system) and the best dihedral angle match to the ideal type II β-turn [1]. This quantitative conformational advantage makes the (4R)-configured compound the preferred scaffold for SAR programs where maintaining a stable, pre-organized β-turn geometry is essential for probing target binding pockets. Researchers can confidently use this scaffold as a fixed-geometry core while varying peripheral substituents, knowing that the central β-turn conformation will remain largely invariant across analogues—a property not guaranteed with the less geometrically faithful tetrahydrofuran (scaffold 5) or cyclopropane (scaffold 6) systems.

Reference Standard for Chiral HPLC Method Development and Enantiopurity Quality Control

With an enantiomeric excess exceeding 99% and a well-defined specific rotation ([α]D^20 = −11.4, c 1.0, CHCl3), the (4R)-enantiomer constitutes an ideal reference standard for developing and validating chiral HPLC methods used to assess enantiopurity of spiro β-lactam building blocks [1]. The Macías et al. study established HPLC conditions for separating the (4R) and (4S) enantiomers (see Supporting Information), and the availability of both enantiomers with documented ee values enables calibration of separation methods [1]. For quality control laboratories supporting GMP production of peptidomimetic drug candidates derived from this scaffold, access to a rigorously characterized (4R) reference standard with ee > 99% is essential for batch release testing and stability studies.

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